molecular formula C11H15NSi B3246706 alpha-(Trimethylsilyl)benzeneacetonitrile CAS No. 17983-40-3

alpha-(Trimethylsilyl)benzeneacetonitrile

Cat. No.: B3246706
CAS No.: 17983-40-3
M. Wt: 189.33 g/mol
InChI Key: JAVLKNNRYBFEGM-UHFFFAOYSA-N
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Description

Alpha-(Trimethylsilyl)benzeneacetonitrile: is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-(Trimethylsilyl)benzeneacetonitrile can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with scandium tris(trifluoromethanesulfonate) and 1-n-butyl-3-methylimidazolium hexafluoroantimonate at room temperature. This is followed by the addition of trimethylsilyl cyanide under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of scalable chemical reactions and conditions that ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Trimethylsilyl)benzeneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzeneacetic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzeneacetonitrile derivatives.

Scientific Research Applications

Alpha-(Trimethylsilyl)benzeneacetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(Trimethylsilyl)benzeneacetonitrile involves its interaction with various molecular targets and pathways. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that lead to the desired products. The compound’s effects are mediated through its ability to undergo specific chemical transformations under controlled conditions .

Comparison with Similar Compounds

  • Phenyl(trimethylsilyl)acetonitrile
  • 3-Methoxy-alpha-(trimethylsilyl)oxy-benzeneacetonitrile

Comparison: Alpha-(Trimethylsilyl)benzeneacetonitrile is unique due to its specific combination of a trimethylsilyl group and a benzeneacetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, compared to similar compounds. The presence of the trimethylsilyl group also provides steric protection, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-phenyl-2-trimethylsilylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVLKNNRYBFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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